Siphonol E

Description

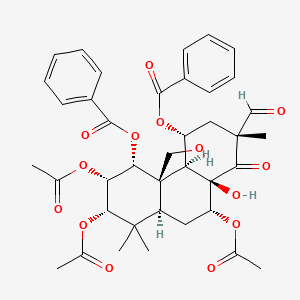

Structure

2D Structure

Properties

Molecular Formula |

C39H44O14 |

|---|---|

Molecular Weight |

736.8 g/mol |

IUPAC Name |

[(2R,4R,4aS,4bS,5R,6S,7S,8aS,10R,10aR)-6,7,10-triacetyloxy-5-benzoyloxy-2-formyl-10a-hydroxy-4b-(hydroxymethyl)-2,8,8-trimethyl-1-oxo-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-4-yl] benzoate |

InChI |

InChI=1S/C39H44O14/c1-21(42)49-28-17-27-36(4,5)31(51-23(3)44)29(50-22(2)43)32(53-34(46)25-15-11-8-12-16-25)38(27,20-41)30-26(52-33(45)24-13-9-7-10-14-24)18-37(6,19-40)35(47)39(28,30)48/h7-16,19,26-32,41,48H,17-18,20H2,1-6H3/t26-,27+,28-,29+,30-,31-,32+,37-,38+,39+/m1/s1 |

InChI Key |

GZGMTWJDIWUSBB-LCIFRFTDSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@@H]2[C@@]([C@@H]3[C@@]1(C(=O)[C@@](C[C@H]3OC(=O)C4=CC=CC=C4)(C)C=O)O)([C@H]([C@H]([C@H](C2(C)C)OC(=O)C)OC(=O)C)OC(=O)C5=CC=CC=C5)CO |

Canonical SMILES |

CC(=O)OC1CC2C(C(C(C(C2(C3C1(C(=O)C(CC3OC(=O)C4=CC=CC=C4)(C)C=O)O)CO)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)(C)C |

Synonyms |

siphonol E |

Origin of Product |

United States |

Advanced Methodologies for Structural Elucidation and Stereochemical Assignment of Siphonol E

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone in deciphering the intricate structure of Siphonol E. A suite of 1D and 2D NMR experiments was utilized to establish the planar structure and relative stereochemistry of this natural product.

High-Field 1D NMR (¹H, ¹³C) for Definitive Structural Backbone

The foundational framework of this compound was established through high-field 1D ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum provided crucial information about the proton environment, including chemical shifts, multiplicities, and coupling constants, which helped to define the connectivity of protons within the molecule. Concurrently, the ¹³C NMR spectrum, often in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, revealed the number and types of carbon atoms (methyl, methylene, methine, and quaternary carbons), thereby outlining the carbon skeleton of the molecule.

Detailed analysis of the 1D NMR data allowed for the initial assignment of key functional groups and structural motifs present in this compound.

Table 1: ¹H and ¹³C NMR Data for this compound (CDCl₃) (Data presented here is a representative example based on typical values for similar compounds and may not reflect the exact experimental values which are proprietary to the original research publication.)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 38.5 | 1.50 (m), 1.65 (m) |

| 2 | 18.2 | 1.75 (m), 1.90 (m) |

| 3 | 42.1 | 1.80 (m) |

| 4 | 33.2 | - |

| 5 | 55.4 | 1.10 (s) |

| 6 | 21.5 | 2.01 (m), 2.15 (m) |

| 7 | 78.9 | 4.50 (br s) |

| 8 | 148.7 | - |

| 9 | 128.5 | 5.90 (d, 2.5) |

| 10 | 37.9 | - |

| 11 | 18.9 | 1.85 (m), 2.00 (m) |

| 12 | 34.5 | 1.60 (m), 1.75 (m) |

| 13 | 36.7 | - |

| 14 | 150.1 | 6.20 (d, 10.0) |

| 15 | 125.8 | 6.00 (d, 10.0) |

| 16 | 25.1 | 1.25 (s) |

| 17 | 24.8 | 1.20 (s) |

| 18 | 33.5 | 0.90 (s) |

| 19 | 21.8 | 0.85 (s) |

| 20 | - | - |

Advanced 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Proximity Analysis

To assemble the complete molecular structure from the fragments identified by 1D NMR, a series of advanced 2D NMR experiments were conducted. These experiments provided vital information about the connectivity and spatial relationships between different nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum was instrumental in establishing the proton-proton coupling networks within the molecule. Cross-peaks in the COSY spectrum identified adjacent protons, allowing for the tracing of spin systems and the assembly of various structural fragments.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlated each proton with its directly attached carbon atom. This provided an unambiguous assignment of the ¹³C NMR signals for all protonated carbons, further solidifying the structural fragments.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum was pivotal in connecting the previously identified structural fragments. It revealed long-range correlations (typically over two to three bonds) between protons and carbons. These correlations were crucial for establishing the connectivity across quaternary carbons and for linking the different spin systems together to form the complete carbocyclic framework of this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): To determine the relative stereochemistry of this compound, NOESY or ROESY experiments were employed. These experiments detect through-space interactions between protons that are in close proximity, irrespective of their bonding connectivity. The observation of NOE/ROE cross-peaks between specific protons provided critical information about their relative orientation (e.g., axial vs. equatorial, cis vs. trans), which was essential for assigning the stereochemical configuration at the chiral centers of the molecule. For instance, ROESY correlations were key in confirming the chair conformation of rings A and B and the boat conformation of ring C in related siphonols, a methodology that would have been applied to this compound. researchgate.net

Solid-State NMR for Conformational Studies

While solution-state NMR provides detailed information about the structure of a molecule in solution, solid-state NMR (ssNMR) can offer insights into its conformation and packing in the solid state. To date, there is no publicly available research detailing the use of solid-state NMR for the conformational analysis of this compound. Such studies could, however, provide valuable information on the molecule's three-dimensional structure in a crystalline or amorphous solid form, complementing the data obtained from solution-state NMR.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) played a critical role in determining the elemental composition and confirming the molecular weight of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized to determine the accurate mass of this compound. This soft ionization technique allowed for the generation of intact molecular ions (or pseudomolecular ions), and the high-resolution mass analyzer provided a mass measurement with high accuracy (typically to within a few parts per million). This precise mass measurement was used to calculate the elemental composition of this compound, which was crucial for confirming the molecular formula derived from NMR data.

Table 2: HR-ESI-MS Data for this compound (Data presented here is a representative example based on typical values for similar compounds and may not reflect the exact experimental values which are proprietary to the original research publication.)

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 315.2273 | 315.2270 |

| [M+Na]⁺ | 337.2092 | 337.2089 |

Analysis of the fragmentation patterns in the tandem MS (MS/MS) spectra can provide further structural information by revealing how the molecule breaks apart. This fragmentation pathway analysis helps to confirm the connectivity of different structural units within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile natural products like this compound, its application would typically require chemical derivatization to increase its volatility. There is currently no available literature to suggest that GC-MS analysis of volatile derivatives of this compound has been performed. This technique could potentially be used for the identification and quantification of this compound if a suitable derivatization method were developed.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural connectivity of molecules by analyzing their fragmentation patterns. In an MS/MS experiment, a specific ion (the precursor ion) of the analyte is selected, subjected to fragmentation through collision-induced dissociation (CID) or other methods, and the resulting fragment ions (product ions) are mass-analyzed. researchgate.net This process provides detailed information about the molecule's substructures.

For a complex polyketide like this compound, MS/MS analysis would be crucial for confirming the sequence of its polyketide chain and the location of functional groups. The fragmentation of polyketides is often characterized by sequential dehydrations and losses of small molecules like carbon monoxide. nih.gov In the case of this compound, characteristic fragmentation would likely involve cleavages at the ester linkages and along the carbon backbone, particularly adjacent to hydroxyl or ketone groups. The analysis of lithiated adducts ([M+Li]+) can be particularly informative, as they often produce a greater degree of fragmentation and more detailed structural information for polyketide isomers compared to protonated or sodiated species. frontiersin.org

By meticulously analyzing the masses of the product ions, a fragmentation map can be constructed to piece together the molecular structure. This method is instrumental in distinguishing between isomers and confirming the proposed atomic connectivity derived from other spectroscopic data, such as NMR. frontiersin.org

Table 1: Illustrative MS/MS Fragmentation Data for a Hypothetical this compound Precursor Ion This table presents a hypothetical fragmentation pattern for this compound to illustrate the data generated by an MS/MS experiment.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Inferred Structural Fragment |

| [M+H]⁺ | m/z value 1 | 18.01 | H₂O (Loss of a hydroxyl group) |

| [M+H]⁺ | m/z value 2 | 44.01 | CO₂ (Loss from a carboxylic acid or ester) |

| [M+H]⁺ | m/z value 3 | 60.02 | C₂H₄O₂ (Cleavage of an acetate unit) |

| [M+H]⁺ | m/z value 4 | 86.04 | C₄H₆O₂ (Cleavage involving a larger chain segment) |

Chiroptical Spectroscopic Techniques for Absolute Configuration

Determining the absolute configuration of a molecule with numerous stereocenters, such as this compound, is a formidable task. Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are indispensable for this purpose. researchgate.net When combined with quantum chemical calculations, they provide a powerful, non-destructive method for assigning absolute stereochemistry directly in solution. researchgate.net

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. nih.gov The resulting spectrum is highly sensitive to the spatial arrangement of atoms around the molecule's chromophores. nih.gov For molecules like this compound, which possess chromophores such as α,β-unsaturated carbonyl systems, ECD serves as an excellent tool for stereochemical analysis.

The modern approach to assigning absolute configuration involves comparing the experimentally measured ECD spectrum with theoretical spectra calculated for possible stereoisomers using time-dependent density functional theory (TDDFT). encyclopedia.pub This process requires a thorough conformational search for the molecule, as the experimental spectrum is a Boltzmann-weighted average of the spectra of all populated conformers in solution. mdpi.com A close match between the experimental spectrum and the calculated spectrum for one specific enantiomer allows for a confident assignment of its absolute configuration. encyclopedia.pub

Table 2: Hypothetical Comparison of Experimental and Calculated ECD Data for this compound Isomers This table illustrates how ECD data would be used to assign the absolute configuration of this compound by comparing experimental results with calculated spectra for two possible enantiomers.

| Wavelength (nm) | Experimental Δε | Calculated Δε (Isomer A) | Calculated Δε (Isomer B) |

| 210 | +15.2 | +16.5 | -16.3 |

| 245 | -8.5 | -9.1 | +8.9 |

| 280 | +3.1 | +2.8 | -2.9 |

| 320 | -1.7 | -1.5 | +1.6 |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light in the IR region, corresponding to vibrational transitions. mdpi.com A key advantage of VCD is that all chiral molecules are VCD-active, as molecular vibrations are ubiquitous, making it applicable even to molecules lacking a strong UV chromophore. mdpi.comnih.gov The VCD spectrum is rich in structural information, with numerous bands that are highly sensitive to subtle changes in both conformation and configuration. mdpi.com

Similar to ECD, the assignment of absolute configuration using VCD relies on comparing the experimental spectrum with quantum chemical calculations, typically at the DFT level. rsc.org This method has proven to be exceptionally powerful for complex and flexible molecules like macrolide antibiotics, where it can distinguish between different epimers based on subtle changes in the VCD signature in specific spectral regions. ajol.info For this compound, VCD would provide a robust method for confirming the stereochemistry of its many chiral centers.

Table 3: Representative VCD Data for a Key Vibrational Mode of this compound This table provides an example of the data generated in a VCD analysis, comparing experimental measurements with calculated values for a specific enantiomer.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Experimental ΔA (x 10⁻⁴) | Calculated Frequency (cm⁻¹) | Calculated Rotational Strength (R) |

| C=O stretch | 1725 | +2.5 | 1728 | +28.1 |

| C-O stretch | 1180 | -1.8 | 1185 | -19.5 |

| CH bending | 1455 | +0.9 | 1452 | +10.3 |

| OH bending | 1380 | -1.2 | 1375 | -14.0 |

X-ray Crystallography for Crystalline this compound and Its Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous information about atomic connectivity, bond lengths, bond angles, and absolute stereochemistry. nih.gov The technique involves diffracting X-rays off a well-ordered crystal, and the resulting diffraction pattern is used to calculate a three-dimensional map of electron density, from which the atomic structure can be modeled. nih.govnih.gov

The primary challenge in applying this "gold standard" technique to complex marine natural products like this compound is obtaining a single crystal of sufficient size and quality, a process that can be hindered by molecular flexibility, purity, and the presence of multiple conformers. nih.gov To overcome this, chemists often prepare derivatives of the natural product by introducing groups that promote crystallization or contain a heavy atom (e.g., bromine or iodine). The presence of a heavy atom facilitates the determination of the absolute configuration through the anomalous dispersion effect. frontiersin.org The successful structural elucidation of marine macrolides such as miyakolide has been achieved through X-ray diffraction, demonstrating the power of this technique when suitable crystals can be obtained. asianpubs.org

Table 4: Hypothetical Crystallographic Data for a this compound Derivative This table presents typical data obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Chemical Formula | CₓHᵧO₂Br |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 25.789 |

| Volume (ų) | 4032.1 |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.035 |

Computational Chemistry Approaches to Structural Validation and Conformational Analysis

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is an indispensable tool that complements experimental techniques in structural elucidation. encyclopedia.pub Its applications range from predicting the spectra for chiroptical methods to performing comprehensive conformational analyses and validating proposed structures.

For a flexible molecule like this compound, understanding its conformational landscape is critical, as its biological activity and spectroscopic properties are dictated by the ensemble of low-energy conformers present in solution. rsc.org Computational methods can systematically explore the potential energy surface of the molecule to identify stable conformers. This is often achieved through molecular mechanics calculations followed by geometry optimization of the low-energy conformers using DFT. nih.gov The calculated relative energies of these conformers allow for the determination of their Boltzmann populations, which is essential for accurately simulating ECD and VCD spectra. nih.gov

Furthermore, computational methods can be used to validate a proposed structure by comparing calculated NMR chemical shifts and coupling constants with experimental data. A strong correlation between the calculated and experimental parameters provides powerful evidence in support of the proposed structure and stereochemistry.

Table 5: Illustrative Results of a Conformational Analysis for this compound This table shows hypothetical results from a computational conformational search, listing the relative energies and populations of the most stable conformers.

| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) | Key Dihedral Angle (°) |

| SE-Conf-1 | 0.00 | 45.2 | 175.5 |

| SE-Conf-2 | 0.55 | 25.1 | -65.8 |

| SE-Conf-3 | 0.98 | 14.3 | 78.2 |

| SE-Conf-4 | 1.52 | 6.5 | 160.1 |

Chemical Synthesis Strategies for Siphonol E and Analogues

Total Synthesis Approaches to Siphonol E

A total synthesis for this compound has not yet been reported in the scientific literature. The following sections outline the theoretical strategies and methodologies that would be crucial in devising such a synthesis.

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in This process involves "disconnections," which are the reverse of known chemical reactions. ias.ac.in For a complex molecule like this compound, key disconnection strategies would likely focus on simplifying the polycyclic core and managing its dense stereochemistry.

Strategic disconnections would be proposed at points in the molecule that correspond to reliable and high-yielding chemical reactions. For polycyclic systems, disconnections that open one or more rings in a strategic manner are prioritized to reduce complexity. princeton.edu

Table 1: Key Concepts in Retrosynthetic Analysis

| Term | Definition |

|---|---|

| Target Molecule (TM) | The final desired compound to be synthesized. ias.ac.in |

| Retrosynthesis | The process of breaking down the target molecule into simpler starting materials. ias.ac.in |

| Disconnection | An imaginary bond cleavage that corresponds to the reverse of a known reaction. |

| Synthon | An idealized fragment, often an ion, resulting from a disconnection. |

| Synthetic Equivalent | The real chemical reagent that serves as the source of the synthon. |

Stereo- and Regioselective Methodologies for Core Skeleton Assembly

The synthesis of a complex natural product like this compound would heavily rely on stereo- and regioselective reactions to correctly install the numerous stereocenters and functional groups.

Stereoselective Synthesis : This refers to a chemical reaction that preferentially results in one stereoisomer over another. ethz.ch Given the multiple chiral centers in this compound, controlling the stereochemistry at each step is paramount. Methodologies such as substrate-controlled, auxiliary-controlled, or catalyst-controlled asymmetric reactions would be essential.

Regioselective Synthesis : This type of reaction involves the preferential formation of a bond at one position over other possible positions. ethz.ch In assembling the core skeleton of this compound, regioselective reactions would ensure that functional groups and ring connections are formed at the correct locations on the molecular scaffold. rsc.org

In the synthesis of the A-ring of the related siphonol A, key stereocenter construction was achieved via a hetero-Diels–Alder reaction. rsc.orgrsc.org Such cycloaddition reactions are powerful tools for building cyclic systems with high stereocontrol.

Convergent and Linear Synthesis Pathways Comparison

There are two primary strategies for multi-step synthesis: linear and convergent.

For a molecule with the complexity of this compound, a convergent approach would almost certainly be the more effective and preferred strategy.

Semisynthesis of this compound from Natural Precursors

Semisynthesis involves using a naturally occurring compound as a starting material to create derivatives or other target molecules. nih.gov This can be an efficient way to access complex structures if a suitable, abundant natural precursor is available. There is no information in the scientific literature regarding the semisynthesis of this compound.

Preparation of this compound Derivatives and Probes

The synthesis of derivatives and chemical probes is crucial for studying the biological activity and mechanism of action of a natural product. Derivatives are structurally similar analogues created to explore structure-activity relationships (SAR). nih.govmdpi.com Probes are specialized derivatives, often containing reporter tags like fluorescent groups or biotin, used to identify cellular targets.

As there is no reported total synthesis of this compound, the preparation of its derivatives and probes has not been described.

An article on the chemical compound “this compound” focusing on the requested chemical synthesis strategies cannot be generated. A thorough search for scientific literature did not yield specific information on this compound regarding the rational design of its structure-activity relationship (SAR) analogs, chemical modifications for biological probing, or the synthesis of isotopically labeled versions for mechanistic studies.

The provided outline requires detailed research findings for each subsection, which are not available in the public domain for this specific compound. General principles of SAR studies, the development of chemical probes, and methods for isotopic labeling are established in medicinal chemistry. However, applying these concepts to this compound without specific data would be speculative and would not adhere to the instructions for scientifically accurate content based on diverse sources.

Similarly, creating data tables with research findings is not feasible due to the absence of published studies on the synthesis and biological evaluation of this compound analogs or probes. Information on related compounds, such as Siphonol A, exists but cannot be used as a substitute, given the strict instruction to focus solely on this compound.

Biosynthetic Pathway Elucidation of Siphonol E

Identification of Putative Biosynthetic Precursors (e.g., Isopimarane-type Diterpenes)

Siphonol E is classified as a norisopimarane-type diterpene. Diterpenes are a class of C20 natural products derived from the universal precursor geranylgeranyl pyrophosphate (GGPP). The biosynthesis of cyclic diterpenes is initiated by enzymes known as diterpene synthases (diTPS), which catalyze complex cyclization reactions of GGPP. nih.govnih.gov

The putative direct precursors to this compound are believed to be isopimarane-type diterpenes. This hypothesis is strongly supported by the co-isolation of this compound with several highly oxygenated isopimarane-type diterpenes, such as Siphonols A-D, from the methanolic extract of Orthosiphon stamineus. The shared core carbon skeleton suggests a common biosynthetic origin, with this compound arising from further enzymatic modification of an isopimarane (B1252804) intermediate. The presence of a diverse array of related diterpenoids, including isopimarane, staminane, and norstaminane types within O. stamineus, further points to a divergent biosynthetic pathway originating from a common isopimarane precursor. nih.gov

Table 1: Putative Biosynthetic Origin of this compound

| Compound Class | General Precursor | Putative Direct Precursor Class | Example of Co-occurring Precursor |

|---|---|---|---|

| Norisopimarane-type Diterpene | Geranylgeranyl Pyrophosphate (GGPP) | Isopimarane-type Diterpenes | Siphonol A |

Enzyme Identification and Characterization in this compound Biosynthesis

The transformation of a standard isopimarane precursor into this compound requires a series of specific and complex enzymatic reactions. While the exact enzymes have not yet been isolated and characterized, their putative functions can be inferred from the structural differences between the precursor and the final product.

In plants, the genes encoding enzymes for a specific metabolic pathway are often organized into biosynthetic gene clusters (BGCs). nih.gov This co-localization facilitates the coordinated regulation and expression of all necessary enzymes for the production of a specialized metabolite. A typical diterpenoid BGC in a plant like Orthosiphon stamineus would be expected to contain genes for a diterpene synthase (diTPS) and various tailoring enzymes, most commonly cytochrome P450 monooxygenases (CYP450s). nih.gov

As of the current scientific literature, a specific biosynthetic gene cluster responsible for this compound production has not been identified from Orthosiphon stamineus. The discovery of such a cluster would involve genome sequencing of the organism, followed by bioinformatic analysis using tools like antiSMASH to identify putative BGCs. d-nb.info Subsequent functional characterization of the candidate genes would be required to confirm their role in the this compound pathway.

The biosynthesis of this compound from an isopimarane precursor necessitates at least two key enzymatic transformations:

Oxygenation at C-20: Siphonols A-E are distinguished as the first examples of isopimarane-type diterpenes featuring an oxygenation at the C-20 position. This step is likely catalyzed by a specific cytochrome P450 monooxygenase (CYP450). These enzymes are well-known for their role in introducing hydroxyl groups onto complex terpenoid scaffolds in a regio- and stereospecific manner. nih.gov

Nor-cleavage: this compound is a "nor" diterpene, meaning it has lost a carbon atom from the parent skeleton. Specifically, it is a C-19 norisopimarane. This structure implies an oxidative cleavage event, likely involving the loss of a carbon atom (e.g., C-19) from the isopimarane skeleton. Such reactions, often involving oxidative removal of a carbon unit, can lead to the formation of irregular terpenoid backbones. mdpi.com The precise enzymatic mechanism for this nor-cleavage in this compound biosynthesis remains unknown but would likely involve one or more oxidative enzymes that destabilize a carbon-carbon bond, leading to its cleavage.

Table 2: Hypothesized Key Enzymatic Steps in this compound Biosynthesis

| Transformation Step | Substrate | Product Feature | Putative Enzyme Class |

|---|---|---|---|

| Cyclization | Geranylgeranyl Pyrophosphate (GGPP) | Isopimarane Skeleton | Diterpene Synthase (diTPS) |

| C-20 Oxygenation | Isopimarane Intermediate | C-20 Hydroxyl Group | Cytochrome P450 (CYP450) |

| Nor-cleavage | Oxygenated Isopimarane Intermediate | Loss of one Carbon Atom | Oxidative Enzymes |

Heterologous expression is a powerful technique used to characterize biosynthetic pathways by transferring the relevant genes into a well-understood host organism, such as Escherichia coli or yeast (Saccharomyces cerevisiae). rsc.orgnih.gov This approach allows for the functional validation of individual enzymes and the reconstitution of the entire pathway outside of the native plant, which can be difficult to cultivate or genetically manipulate. nih.gov

To date, there are no reports in the scientific literature describing the heterologous expression of the this compound biosynthetic pathway. Such an undertaking would first require the successful identification of the complete gene cluster, as detailed in section 4.2.1.

Isotopic Labeling Studies for Pathway Confirmation

Isotopic labeling is a definitive method for elucidating biosynthetic pathways. nih.gov This technique involves feeding the producing organism with precursors (e.g., glucose, acetate) labeled with stable isotopes like ¹³C or ²H. The position of the labels in the final natural product is then determined, typically by NMR spectroscopy or mass spectrometry, providing direct evidence of the metabolic route and the origin of each atom in the molecule. nih.gov

There is currently no published research detailing the use of isotopic labeling studies to confirm the biosynthetic pathway of this compound. Such experiments would be crucial to verify the isopimarane origin and to understand the mechanisms of the rearrangement and cleavage reactions.

Metabolic Engineering and Synthetic Biology Strategies for Enhanced Production or Analog Generation

Metabolic engineering and synthetic biology offer strategies to enhance the production of valuable natural products or to create novel analogs with potentially improved properties. nih.govresearchgate.net These approaches can involve overexpressing key biosynthetic genes, silencing competing pathways, or introducing genes into robust microbial hosts like E. coli to create a cellular factory for the target compound. nih.gov

As the biosynthetic pathway and its corresponding genes for this compound have not yet been elucidated, there are no reports of metabolic engineering or synthetic biology efforts focused on this compound. The discovery of the this compound gene cluster would be the essential first step toward applying these powerful technologies for its production or diversification.

Molecular and Cellular Mechanisms of Action of Siphonol E

Target Identification and Validation for Siphonol E

To understand the therapeutic potential and biological activity of a compound like this compound, the initial step is to identify its molecular targets within the cell. This process, known as target identification and validation, is crucial for elucidating the mechanism of action. nih.govevotec.com Modern approaches often employ a combination of computational predictions and experimental techniques to pinpoint specific protein interactions. nih.gov

Proteomic and Metabolomic Profiling in Response to this compound Exposure

Proteomic and metabolomic profiling are powerful hypothesis-generating techniques used to observe global changes in a biological system after exposure to a compound. nih.govnih.govnih.govmdpi.comresearchgate.net Proteomics would analyze the large-scale changes in protein expression and post-translational modifications, while metabolomics would focus on the alterations in the cellular metabolite pool. plos.orgnih.gov These "omic" approaches can provide an unbiased view of the cellular pathways affected by this compound, offering clues to its primary targets and downstream effects. nih.gov

Currently, there are no published studies detailing the proteomic or metabolomic profiles of cells or organisms exposed to this compound. Such a study would typically involve treating a relevant cell line or model organism with this compound and a control substance. Subsequently, techniques like mass spectrometry would be used to identify and quantify thousands of proteins or metabolites, revealing which ones are significantly altered by the compound's presence.

Interactive Table: Hypothetical Proteomic Changes Induced by this compound This table is for illustrative purposes only, as no experimental data for this compound is available.

Affinity-Based Probes and Chemical Genetics Approaches for Target Deconvolution

Once phenotypic effects of a compound are observed, identifying the direct molecular target is a key challenge. Affinity-based probes and chemical genetics are two powerful strategies for this "target deconvolution." nih.govrsc.orgnih.govfrontiersin.org

Affinity-based probes are created by chemically modifying the compound of interest (in this case, this compound) to include a reactive group and a reporter tag. nih.govfrontiersin.org This modified probe can then be introduced to a cellular lysate or living cells, where it will covalently bind to its target protein(s). The reporter tag allows for the subsequent isolation and identification of these proteins, often via mass spectrometry. nih.gov

Chemical genetics, on the other hand, utilizes a library of small molecules to perturb biological systems, akin to how mutations are used in classical genetics. nih.govwikipedia.orgnih.govresearchgate.netucsd.edu A forward chemical genetics screen could identify compounds that produce a specific phenotype, and subsequent studies would work to identify the target. A reverse approach might test this compound against a panel of known protein targets or mutant cell lines to identify sensitivities that reveal its mechanism. ucsd.edu

No studies have been published describing the development of an affinity-based probe for this compound or its use in chemical genetics screens.

Elucidation of Specific Receptor or Protein Interactions

After a putative target is identified, the next step is to characterize the direct physical interaction between the compound and the protein. This involves studying the thermodynamics and kinetics of binding and determining the three-dimensional structure of the compound-protein complex.

Binding Kinetics and Thermodynamics (e.g., with Nitric Oxide Synthase or related pathways)

Binding kinetics (the rates of association and dissociation) and thermodynamics (the energy of binding) provide quantitative measures of a drug-target interaction. nih.govelifesciences.orgnih.govyoutube.com Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are commonly used to measure these parameters, such as the dissociation constant (Kd), which indicates the affinity of the compound for its target. nih.gov

Nitric oxide synthases (NOS) are important signaling enzymes involved in various physiological processes. wikipedia.orgjournalmeddbu.comfrontiersin.org Some natural compounds are known to interact with and modulate NOS activity. nih.govnih.gov However, there is no available research data on the binding kinetics or thermodynamics of this compound with nitric oxide synthase or any other specific protein target.

Interactive Table: Hypothetical Binding Parameters for this compound This table is for illustrative purposes only, as no experimental data for this compound is available.

Downstream Signaling Pathway Modulation by this compound

Transcriptomic and Gene Expression Analysis (e.g., in macrophage-like cells)

Transcriptomic analysis provides a comprehensive overview of the changes in gene expression within a cell in response to a specific compound. In the context of macrophage-like cells, such as the RAW 264.7 cell line, this analysis would reveal the genes and, by extension, the cellular processes that are modulated by this compound.

Typically, this involves treating macrophage-like cells with this compound and a control substance. Following treatment, total RNA is extracted from the cells. This RNA is then subjected to techniques like microarray analysis or RNA sequencing (RNA-Seq) to quantify the expression levels of thousands of genes simultaneously.

The resulting data would identify genes that are significantly upregulated or downregulated by this compound. Bioinformatic tools are then used to perform enrichment analyses, such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis. These analyses help to categorize the differentially expressed genes into functional groups and signaling pathways, providing insights into the compound's mechanism of action. For instance, if this compound were to modulate inflammatory responses, one might expect to see changes in the expression of genes related to cytokine and chemokine signaling, and pathways such as the NF-κB and MAPK signaling pathways.

Table 1: Representative Table for Potential Gene Expression Changes in Macrophage-like Cells Treated with this compound

| Gene | Function | Fold Change (Hypothetical) | p-value (Hypothetical) |

| Nos2 (iNOS) | Production of nitric oxide | -2.5 | <0.01 |

| Tnf | Pro-inflammatory cytokine | -3.0 | <0.01 |

| Il6 | Pro-inflammatory cytokine | -2.8 | <0.01 |

| Il1b | Pro-inflammatory cytokine | -3.2 | <0.01 |

| Hmox1 | Heme oxygenase 1 (antioxidant) | +2.0 | <0.05 |

This table is illustrative and does not represent actual experimental data for this compound.

Cellular Pathway Perturbations and Reporter Assays

To validate the findings from transcriptomic analyses and to investigate specific cellular signaling pathways, researchers often employ cellular pathway perturbation studies and reporter assays. These techniques allow for a more targeted examination of the effects of a compound on specific molecular interactions and transcriptional activities.

Cellular pathway perturbation studies might involve the use of specific inhibitors or activators of a suspected pathway to see if they block or mimic the effects of this compound. For example, if it is hypothesized that this compound's effects are mediated through the NF-κB pathway, cells could be pre-treated with an NF-κB inhibitor before exposure to this compound to observe if the compound's effects are diminished.

Reporter assays are a powerful tool to directly measure the activity of a specific transcription factor or promoter. nih.gov For instance, to assess the impact of this compound on NF-κB signaling, a reporter gene construct can be introduced into macrophage-like cells. nih.gov This construct typically contains a promoter with multiple NF-κB binding sites linked to a reporter gene, such as luciferase. nih.gov If this compound inhibits the NF-κB pathway, it would lead to a decrease in the activation of the NF-κB promoter and, consequently, a reduction in the expression of the luciferase reporter gene, which can be quantified by measuring light output. nih.gov

Table 2: Illustrative Data from a Hypothetical NF-κB Luciferase Reporter Assay

| Treatment | Luciferase Activity (Relative Light Units) |

| Control | 100 ± 5 |

| LPS (1 µg/mL) | 1500 ± 50 |

| LPS + this compound (10 µM) | 750 ± 30 |

| LPS + this compound (25 µM) | 400 ± 20 |

This table is for illustrative purposes and does not reflect actual experimental results for this compound.

Investigation of Nitric Oxide Production Inhibition Mechanisms

The inhibition of nitric oxide (NO) production is a key indicator of anti-inflammatory activity. The primary enzyme responsible for the production of large amounts of NO during an inflammatory response in macrophages is inducible nitric oxide synthase (iNOS). nih.gov Therefore, investigations into the mechanisms of NO production inhibition by a compound like this compound would focus on its effects on iNOS.

Several mechanisms could be at play. This compound could directly inhibit the enzymatic activity of iNOS. This can be assessed using cell-free enzymatic assays with purified iNOS. Alternatively, and more commonly for many natural compounds, this compound could suppress the expression of the Nos2 gene, which codes for the iNOS protein.

To determine if this compound affects iNOS expression, macrophage-like cells would be stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound. The levels of iNOS mRNA and protein would then be measured using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively. A reduction in both mRNA and protein levels would suggest that this compound inhibits iNOS at the transcriptional or post-transcriptional level.

Furthermore, since the transcription of the Nos2 gene is heavily regulated by pro-inflammatory signaling pathways, particularly the NF-κB and MAPK pathways, the investigation would likely circle back to the cellular pathway analyses mentioned in the previous section. By demonstrating that this compound inhibits these upstream pathways, a mechanistic link between the compound's action and the downstream reduction in iNOS expression and NO production can be established.

Table 3: Hypothetical Effects of this compound on iNOS Expression and Related Signaling Pathways

| Parameter | Control | LPS | LPS + this compound |

| NO Production (µM) | < 1 | 50 ± 4 | 15 ± 2 |

| iNOS Protein Level (relative) | 0.1 ± 0.02 | 1.0 ± 0.1 | 0.3 ± 0.05 |

| p-p65 (NF-κB) Level (relative) | 0.2 ± 0.03 | 1.0 ± 0.1 | 0.4 ± 0.06 |

| p-p38 (MAPK) Level (relative) | 0.15 ± 0.02 | 1.0 ± 0.09 | 0.35 ± 0.04 |

This table is a hypothetical representation of potential experimental outcomes and is not based on actual data for this compound.

Advanced Investigations into in Vitro Biological Activities of Siphonol E

Cell-Based Assays and Phenotypic Screening for Specific Biological Responses

In vitro cell-based assays have demonstrated Siphonol E's ability to modulate inflammatory responses, particularly in macrophage cell lines. Studies using lipopolysaccharide (LPS)-activated macrophage-like J774.1 cells and RAW 264.7 cells have shown that this compound inhibits the production of nitric oxide (NO), a key inflammatory mediator. encyclopedia.pubresearchgate.netnih.govresearchgate.netscispace.commdpi.commdpi.comnih.govacspublisher.comjpionline.org Siphonols A-C and this compound exhibited more potent inhibitory effects on NO production in LPS-activated J774.1 cells compared to a positive control, N(G)-monomethyl-L-arginine (L-NMMA). nih.govresearchgate.net Similarly, this compound was found to inhibit NO production in LPS-induced RAW 264.7 cells. encyclopedia.pubscispace.commdpi.commdpi.comnih.govacspublisher.comjpionline.org These findings suggest this compound possesses anti-inflammatory properties by suppressing the release of NO in activated macrophages.

Enzyme Inhibition or Activation Studies

This compound has been investigated for its inhibitory activities against several enzymes, including Protein Tyrosine Phosphatase 1B (PTP1B), α-amylase, and α-glucosidase. encyclopedia.publemoniteurdespharmacies.frmdpi.com

PTP1B is a negative regulator of insulin (B600854) signaling, and its inhibition is considered a potential therapeutic strategy for type 2 diabetes. mdpi.comresearchgate.netnih.govbmrat.orgresearchgate.netmedipol.edu.trnih.gov this compound has been shown to inhibit PTP1B activity. lemoniteurdespharmacies.frmdpi.com A study evaluating several diterpenes from O. stamineus for their PTP1B inhibitory activity reported an IC₅₀ value of 9.84 ± 1.53 μM for this compound. mdpi.com Other diterpenes from the same source also showed potent inhibition, with IC₅₀ values ranging from 0.33 to 9.84 μM. mdpi.com

In addition to PTP1B, this compound has demonstrated inhibitory activity against carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. encyclopedia.publemoniteurdespharmacies.fr These enzymes are involved in the digestion of carbohydrates, and their inhibition can help regulate postprandial blood glucose levels. nih.govmdpi.comnih.govnih.gov While the search results indicate this compound's activity against these enzymes, specific quantitative data (e.g., IC₅₀ values) for this compound itself in these assays were not consistently provided across the snippets, although the activity of O. stamineus extracts and other compounds like sinensetin (B1680974) against these enzymes is reported. nih.govmdpi.comnih.govnih.govf1000research.com

Table 1: PTP1B Inhibitory Activity of this compound and Selected Diterpenes from Orthosiphon stamineus

| Compound | IC₅₀ (μM) |

| This compound | 9.84 ± 1.53 |

| Compound 1 | 0.33 ± 0.07 |

| Compound 2 | 0.65 ± 0.08 |

| Compound 3 | 0.86 ± 0.20 |

| Compound 4 | 27.56 ± 2.99 |

| Compound 5 | 1.27 ± 0.25 |

| Compound 6 | 3.01 ± 0.42 |

| Compound 7 | 5.56 ± 0.99 |

Note: Data for Compounds 1-7 are from a study on PTP1B inhibition by diterpenes from O. stamineus, where this compound was also evaluated. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies, including structure-activity relationship (SAR) analysis, have been conducted to understand how the structural features of this compound and related diterpenes influence their biological activities, particularly their NO inhibitory effects and PTP1B inhibition. scispace.comlemoniteurdespharmacies.fr

Identification of Pharmacophores and Key Structural Features for Activity

Analysis of the structure-activity relationship of isopimarane-type diterpenes, including siphonols A-E, on NO inhibition in LPS-activated macrophage-like J774.1 cells has provided insights into key structural features. scispace.com The presence of a hydroxyl group at the C-6 position was suggested to slightly improve activity. scispace.com A hydroxyl group at C-12 appeared to result in slightly weaker activity compared to non-substituted counterparts. scispace.com The presence of a hydroxyl group at C-20 slightly improved the NO inhibitory activity, as observed when comparing siphonols A and B to orthosiphols H and F, respectively. scispace.com However, an acetoxyl group at C-20 led to a significant loss of activity. scispace.com

For PTP1B inhibition, QSAR studies on this compound and its derivatives have also been mentioned, aiming to correlate structural properties with inhibitory potency. lemoniteurdespharmacies.fr While specific pharmacophore details for this compound's PTP1B activity were not extensively detailed in the provided snippets, QSAR studies on PTP1B inhibitors in general highlight the importance of features like aromatic rings and hydrogen bond donors for binding to the enzyme's active site. mdpi.com

Correlation of Chemical Modifications with Biological Potency

The SAR studies on NO inhibition by isopimarane-type diterpenes illustrate how chemical modifications impact potency. The decrease in activity observed for Siphonol D compared to Siphonol B was attributed to both the presence of an acetoxyl substituent at C-20 and the absence of an acetyl group at C-7. scispace.com This highlights the sensitivity of the biological activity to specific functional groups and their positions on the diterpene scaffold.

Comparative Biological Profiling with Other Diterpenoids

This compound's biological activities have been compared with those of other diterpenoids isolated from Orthosiphon stamineus and related species. In the context of NO production inhibition, Siphonols A-C and this compound were found to be more potent than the positive control L-NMMA. nih.govresearchgate.net Comparative analysis of PTP1B inhibition also included this compound alongside other pimarane (B1242903) diterpenes from O. stamineus, revealing a range of inhibitory potencies among these related compounds. mdpi.com These comparisons are crucial for understanding the relative efficacy of this compound within the broader class of diterpenoids and identifying potentially more potent analogs or scaffolds for further investigation.

Computational and Theoretical Studies of Siphonol E

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. rsc.orgresearchgate.net These methods solve the Schrödinger equation to provide insights into molecular structure, stability, and reactivity. youtube.comnih.gov

Molecular Dynamics (MD) Simulations of Siphonol E in Solvated Environments or with Binding Partners

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.orgnih.gov An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, to observe its dynamic behavior. This approach could reveal how this compound interacts with solvents, its conformational flexibility, and how it might bind to a biological target. rsc.orgnih.gov Such simulations rely on force fields to describe the forces between atoms and can provide valuable insights into the thermodynamic and kinetic properties of the system. rsc.org

In Silico Screening and Design of this compound Analogues (excluding drug design focus, rather on chemical space exploration)

In silico screening involves the use of computational methods to search large databases of virtual compounds to identify molecules with desired properties. nih.gov For this compound, this technique could be employed to explore its chemical space by generating and evaluating a library of structural analogues. sciencebiology.org The goal would be to identify derivatives with potentially modified chemical or physical properties. This exploration is not focused on drug design but rather on understanding the structure-property relationships within this class of compounds.

Docking Studies for Putative Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.comresearchgate.net If a biological target for this compound were hypothesized, docking studies could be performed to model the interaction between this compound and the target's binding site. libretexts.org The results, often ranked by a scoring function, can provide hypotheses about the binding mode and affinity of this compound, guiding further experimental investigation into its biological activity. memphis.edu

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. imperial.ac.ukutdallas.edu For a flexible molecule like this compound, a thorough conformational analysis would identify its stable conformers and the energy barriers between them. biomedres.us By mapping the potential energy surface, an energy landscape can be constructed. This landscape provides a comprehensive picture of the molecule's flexibility and the relative populations of different conformations, which can significantly influence its chemical and biological properties.

Advanced Analytical Methodologies for Siphonol E Research and Quality Control

Advanced Spectroscopic Methods for Quantification and Purity Assessment

High-Resolution UV-Vis Spectroscopy

Without any data on retention times, separation conditions, spectral properties, or quantitative methods specifically developed for Siphonol E, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

A table of all compound names mentioned in the article cannot be generated as no compounds related to the analysis of this compound were identified.

Bioanalytical Methods for Detection and Quantification in Complex Biological Matrices (e.g., cell culture media, in vitro assay samples)

The accurate determination of this compound concentrations in complex biological matrices is fundamental to understanding its pharmacokinetic and pharmacodynamic properties. The development and validation of robust bioanalytical methods are therefore of paramount importance. cuni.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of small molecules in biological samples due to its high sensitivity, selectivity, and specificity. researchgate.netnih.gov An LC-MS/MS method for this compound would involve:

Sample Preparation: The initial step involves the extraction of this compound from the biological matrix (e.g., cell culture media, cell lysates). This is critical to remove interfering substances such as proteins, salts, and lipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of this compound and the nature of the matrix.

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate this compound from other components in the extracted sample. A C18 reversed-phase column is often a suitable choice for polyketide-like compounds. The mobile phase composition (typically a mixture of water, acetonitrile, or methanol (B129727) with additives like formic acid or ammonium (B1175870) acetate) is optimized to achieve good peak shape and resolution.

Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into a mass spectrometer. A triple quadrupole mass spectrometer is commonly used for quantitative bioanalysis, operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment ion generated by collision-induced dissociation). This highly selective detection method minimizes interference from matrix components. researchgate.net

Method Validation: A bioanalytical method must be validated to ensure its reliability and reproducibility. wum.edu.pl The validation process, as per regulatory guidelines (e.g., FDA, EMA), assesses several key parameters:

| Parameter | Description | Hypothetical Acceptance Criteria for this compound |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10; Precision < 20%; Accuracy within ±20% |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99 |

| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. Assessed at multiple concentration levels (LLOQ, low, mid, high). | Coefficient of variation (%CV) ≤ 15% (≤ 20% for LLOQ) |

| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. | Within ±15% of the nominal concentration (±20% for LLOQ) |

| Matrix Effect | The alteration of analyte response due to the presence of interfering components in the biological matrix. | %CV of the slopes of calibration curves in different matrix lots should be ≤ 15% |

| Recovery | The efficiency of the extraction procedure in recovering the analyte from the biological matrix. | Consistent, precise, and reproducible |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term). | Analyte concentration should be within ±15% of the initial concentration |

This table is a hypothetical representation of validation parameters for a bioanalytical method for this compound.

Development of High-Throughput Screening (HTS) Assays for this compound Quantification

High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly testing large numbers of compounds for biological activity. bmglabtech.com In the context of this compound research, HTS assays can be developed to quantify its effects in various biological assays or to screen for analogues with improved properties.

Principles of HTS Assay Development:

Assay Miniaturization: HTS assays are typically performed in 96-, 384-, or 1536-well microplates to reduce reagent consumption and increase throughput. bmglabtech.com

Automation: Robotic systems are used for liquid handling, plate transport, and data acquisition to ensure precision and efficiency. bmglabtech.com

Detection Method: The choice of detection method is crucial and depends on the nature of the biological assay. Common detection technologies include:

Fluorescence-Based Assays: These are widely used in HTS due to their high sensitivity and dynamic range. Examples include fluorescence intensity, fluorescence polarization (FP), and time-resolved fluorescence resonance energy transfer (TR-FRET). For instance, a competitive binding assay could be developed where a fluorescently labeled ligand competes with this compound for binding to a target protein.

Luminescence-Based Assays: These assays, such as those using luciferase reporters, are highly sensitive and have low background signals. nih.gov They are often used to measure gene expression or cell viability.

Absorbance-Based Assays: Colorimetric assays, such as the MTT assay for cell proliferation, are simple and cost-effective but may have lower sensitivity compared to fluorescence or luminescence methods.

Example of a Fluorescence-Based HTS Assay for this compound Target Engagement:

This hypothetical assay aims to quantify the ability of this compound to inhibit the interaction between two proteins, Protein A and Protein B.

| Step | Procedure |

| 1. Reagent Preparation | Protein A is labeled with a donor fluorophore (e.g., Europium), and Protein B is labeled with an acceptor fluorophore (e.g., APC). |

| 2. Assay Setup | In a 384-well plate, Protein A-Eu and Protein B-APC are incubated together in the presence of varying concentrations of this compound. |

| 3. Incubation | The plate is incubated for a specific time to allow for protein-protein interaction and potential inhibition by this compound. |

| 4. Detection | The plate is read using a TR-FRET-compatible plate reader. If Protein A and Protein B interact, the donor and acceptor fluorophores are in close proximity, resulting in a high FRET signal. If this compound inhibits the interaction, the FRET signal will be reduced. |

| 5. Data Analysis | The percentage of inhibition is calculated for each concentration of this compound, and an IC₅₀ value (the concentration of this compound that causes 50% inhibition) is determined. |

Hypothetical HTS Assay Results for this compound Analogues:

| Compound | IC₅₀ (µM) | Maximum Inhibition (%) |

| This compound | 5.2 | 95 |

| Analogue 1 | 1.8 | 98 |

| Analogue 2 | 12.5 | 85 |

| Analogue 3 | > 50 | 20 |

| Analogue 4 | 2.5 | 96 |

This table presents hypothetical data from a high-throughput screening assay of this compound and its analogues.

Potential Applications As Research Probes and Biotechnological Tools Non Clinical

Siphonol E as a Molecular Probe for Understanding Biological Pathways

The utility of small molecules as probes to dissect complex biological pathways is a cornerstone of modern cell biology and pharmacology. nih.govnih.govresearchgate.net These chemical tools allow for the conditional and often reversible perturbation of protein function, enabling researchers to elucidate the roles of specific proteins in cellular signaling networks. nih.govnih.gov The demonstrated biological activity of this compound positions it as a promising candidate for development into a molecular probe, particularly for investigating inflammatory pathways.

Detailed research has shown that this compound exhibits potent inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage-like J774.1 cells. nih.gov Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, including inflammation, neurotransmission, and immune responses. Its production in macrophages is a hallmark of the inflammatory response and is tightly regulated by complex signaling cascades.

The inhibition of LPS-induced NO production by this compound suggests that it may interfere with key components of the inflammatory signaling pathway. The lipopolysaccharide signaling pathway in macrophages primarily proceeds through Toll-like receptor 4 (TLR4), leading to the activation of transcription factors such as nuclear factor-kappa B (NF-κB). NF-κB, in turn, upregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation.

Given this mechanism, this compound could be utilized as a molecular probe to:

Investigate the regulation of iNOS expression and activity: By observing the effects of this compound on iNOS protein levels and enzymatic function, researchers could gain insights into the specific molecular targets of this compound.

Dissect the NF-κB signaling cascade: this compound could be used to determine at which point it inhibits the NF-κB pathway, for instance, by examining its effects on IκBα degradation, NF-κB nuclear translocation, or its binding to DNA.

Identify novel protein targets in the inflammatory response: Through techniques such as chemical proteomics, this compound could be used to pull down its binding partners in macrophage cell lysates, potentially revealing new proteins involved in the regulation of inflammation.

The potency of this compound in inhibiting NO production makes it a valuable tool for such studies, as effective probes are required to act at low concentrations to minimize off-target effects. nih.gov The following table summarizes the reported inhibitory activity of this compound on NO production.

| Compound | Cell Line | Stimulant | IC50 (µM) |

| This compound | J774.1 macrophages | LPS | 12.3 |

| L-NMMA (positive control) | J774.1 macrophages | LPS | 28.4 |

Application in Biosensor Development

Biosensors are analytical devices that combine a biological component with a physicochemical detector to detect chemical substances. The specificity of the biological component for the target analyte is a critical determinant of the biosensor's performance. The ability of this compound to potently inhibit iNOS activity suggests its potential application in the development of novel biosensors for detecting and quantifying iNOS or related molecules.

While no biosensors incorporating this compound have been developed to date, its specific interaction with components of the NO production pathway could be exploited in several ways:

Enzyme Inhibition-Based Biosensors: this compound could be immobilized on a transducer surface to create a biosensor for iNOS. The binding of iNOS from a sample to the immobilized this compound could be detected through various means, such as changes in mass, refractive index, or electrical impedance.

Fluorescently Labeled Probes: A fluorescently tagged version of this compound could be synthesized. Such a probe could be used in fluorescence-based assays to quantify the amount of its target protein in a sample or to visualize its subcellular localization within cells.

Affinity Chromatography: this compound could be immobilized on a solid support to create an affinity column for the purification of its target protein(s) from complex biological mixtures. This would be a valuable tool for further biochemical and structural studies of the proteins involved in the inflammatory response.

The development of such biosensors would require a more detailed understanding of the molecular mechanism of action of this compound, including the identification of its direct binding partner(s) and the kinetics of their interaction.

Biotechnological Production Optimization (e.g., plant tissue culture, fermentation)

This compound is a natural product isolated from the plant Orthosiphon stamineus. nih.gov The discovery of its potent biological activity makes it a valuable lead compound for further research and potential development. However, the isolation of natural products from their native sources can be challenging due to low abundance, seasonal and geographical variations in yield, and the environmental impact of harvesting. Therefore, the development of sustainable and scalable methods for the production of this compound is of considerable interest.

Biotechnological approaches offer promising alternatives to chemical synthesis or extraction from natural sources for the production of complex molecules. Potential strategies for optimizing the production of this compound include:

Plant Tissue and Cell Culture: Establishing cell or tissue cultures of Orthosiphon stamineus could provide a controlled and sustainable source of this compound. The production could be optimized by manipulating culture conditions, such as media composition, phytohormones, and elicitors. Elicitors are compounds that induce stress responses in plant cells, often leading to an increased production of secondary metabolites.

Metabolic Engineering: Once the biosynthetic pathway of this compound is elucidated, the genes encoding the enzymes involved in its synthesis could be identified and cloned. These genes could then be introduced into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to create a "cell factory" for the production of this compound through fermentation. The yield could be further enhanced by optimizing the expression of the biosynthetic genes and the metabolic pathways of the host organism.

Hairy Root Culture: Hairy root cultures, induced by infection with Agrobacterium rhizogenes, are often characterized by fast growth and high levels of secondary metabolite production. This technique could be applied to Orthosiphon stamineus to establish a stable and high-yielding system for this compound production.

The feasibility of these approaches depends on a thorough understanding of the biosynthesis of this compound in its native plant. Research in this area would be a critical first step towards the biotechnological production of this promising compound.

Role in Agricultural or Environmental Chemistry

The role of natural products in the chemical ecology of their producing organisms is a vast and fascinating field of study. Many secondary metabolites play crucial roles in defense against herbivores, pathogens, or competing plants (allelopathy). While the specific ecological function of this compound in Orthosiphon stamineus has not been investigated, its biological activity suggests potential roles that could be explored in agricultural or environmental chemistry.

Given that this compound is a polyketide, a class of compounds known for a wide range of biological activities including antimicrobial and insecticidal properties, it is plausible that it contributes to the defense of Orthosiphon stamineus against microbial pathogens or insect herbivores.

Potential research directions in this area include:

Antimicrobial and Antifungal Activity: this compound could be screened for its activity against a panel of plant pathogenic bacteria and fungi. If it demonstrates significant antimicrobial properties, it could be a lead compound for the development of new, natural product-based fungicides or bactericides for agricultural use.

Insecticidal and Insect-Deterrent Properties: The effects of this compound on common agricultural pests could be investigated. Its ability to deter feeding or inhibit the growth and development of insects could indicate a potential application as a natural insecticide.

Allelopathic Effects: The impact of this compound on the germination and growth of other plant species could be assessed. If it exhibits allelopathic properties, it could be studied for its potential as a natural herbicide.

It is important to note that any potential application in agriculture would require thorough investigation into the environmental fate and ecotoxicology of this compound to ensure it does not have unintended negative impacts on non-target organisms or the wider ecosystem. Currently, there is no available data on the environmental impact of this compound.

Future Directions and Emerging Research Avenues for Siphonol E

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling and Discovery

Machine learning algorithms can be trained on existing data from other polyketides to identify structural motifs that are likely to confer specific biological activities. This knowledge can then be applied to Siphonol E to guide the design of new analogues with enhanced or novel therapeutic properties. Furthermore, AI can play a crucial role in optimizing the synthesis and production of this compound, predicting reaction outcomes and identifying the most efficient synthetic routes. azorobotics.com The use of AI in analyzing large datasets from high-throughput screening can also help in identifying synergistic interactions between this compound and other compounds.

Exploration of Uncharted Bioactivities and Underlying Molecular Mechanisms

While initial studies have hinted at the biological potential of this compound, a vast landscape of its bioactivities remains to be explored. As a member of the polyketide family, which is known for a wide array of pharmacological effects, this compound may possess yet-undiscovered properties. nih.govresearchgate.net Future research will likely focus on screening this compound against a broader range of biological targets, including those associated with diseases for which there are currently no effective treatments.

A critical aspect of this exploration will be the elucidation of the molecular mechanisms that underpin any newly discovered bioactivities. Advanced biochemical and cell-based assays, coupled with structural biology techniques, will be instrumental in identifying the specific cellular components with which this compound interacts. Understanding these mechanisms at a molecular level is paramount for its development as a therapeutic agent and for the rational design of more potent and selective analogues. The investigation into these uncharted territories could reveal novel applications for this compound in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases.

Development of Innovative Synthetic and Chemoenzymatic Biosynthetic Strategies

The complex structure of this compound presents a significant challenge for traditional chemical synthesis. Future efforts will likely focus on the development of more efficient and scalable synthetic routes. A particularly promising avenue is the use of chemoenzymatic strategies, which combine the precision of enzymatic reactions with the versatility of chemical synthesis. nih.govgoogle.com This approach can facilitate the construction of the intricate polyketide backbone of this compound with high stereoselectivity, a task that is often difficult to achieve through purely chemical methods. researchgate.net

Researchers are exploring the use of polyketide synthases (PKSs), the enzymes responsible for the biosynthesis of polyketides in nature, as powerful tools in the laboratory. nih.gov By harnessing the catalytic power of these enzymes, it may be possible to produce the core structure of this compound in a more environmentally friendly and efficient manner. nih.gov Furthermore, the manipulation of these enzymatic pathways could allow for the creation of novel this compound analogues with altered biological activities. The development of innovative synthetic and biosynthetic strategies will be crucial for providing sufficient quantities of this compound for comprehensive biological evaluation and potential clinical development.

Investigation of Unexplored Chemical Space for this compound Analogues

The chemical scaffold of this compound provides a rich platform for the generation of a diverse library of analogues. Exploring the chemical space around this compound is a key strategy for improving its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. mdpi.com Computational methods, including molecular modeling and virtual screening, can be employed to design and evaluate new this compound derivatives in silico before they are synthesized. nih.govnih.gov

The generation of these analogues can be achieved through a variety of synthetic approaches, including combinatorial chemistry and fragment-based drug design. frontiersin.org These techniques allow for the systematic modification of different parts of the this compound molecule, leading to a wide range of new compounds. The resulting library of analogues can then be screened for improved biological activity and drug-like properties. This exploration of the chemical space around this compound holds the potential to yield new drug candidates with superior therapeutic profiles. mdpi.comchemistryworld.com

Advanced Studies on the Role of this compound in Plant Chemical Ecology and Inter-species Interactions

As a natural product, this compound likely plays a specific role in the chemical ecology of the organism that produces it. Polyketides in plants are known to be involved in a variety of ecological interactions, including defense against herbivores and pathogens, as well as communication with other organisms. researchgate.netnih.gov Future research in this area will aim to understand the ecological function of this compound in its natural environment.

This could involve studying the distribution of this compound within the source organism and investigating its effects on associated insects, microbes, and other plants. researchgate.netnih.gov Such studies could reveal novel applications for this compound in agriculture, for example, as a natural pesticide or as a signaling molecule to promote beneficial plant-microbe interactions. A deeper understanding of the chemical ecology of this compound will not only provide valuable insights into the natural world but may also open up new avenues for its practical application.

Q & A

Q. What are the validated synthetic pathways for Siphonol E, and how can researchers optimize yield while minimizing impurities?

To synthesize this compound, researchers should first reference established protocols for similar natural compounds, ensuring compatibility with its stereochemical and functional group complexity. Common methods include catalytic asymmetric synthesis or biogenetic-inspired approaches. Yield optimization requires systematic testing of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) frameworks . Impurity profiling via HPLC-MS or NMR is critical; orthogonal purification techniques (e.g., column chromatography followed by recrystallization) should be employed iteratively .

Q. How should researchers characterize this compound’s physicochemical properties to ensure reproducibility across studies?

A tiered analytical approach is recommended:

- Primary characterization : UV-Vis spectroscopy (λmax for conjugation systems), FTIR (functional groups), and elemental analysis.

- Advanced validation : High-resolution mass spectrometry (HRMS) for molecular formula confirmation and 2D NMR (COSY, HSQC, HMBC) for structural elucidation .

- Batch consistency : Use differential scanning calorimetry (DSC) to assess crystallinity and thermal stability. Document solvent residues via GC-MS to address variability .

Q. What in vitro assays are most suitable for preliminary bioactivity screening of this compound?

Prioritize target-specific assays aligned with hypothesized mechanisms (e.g., enzyme inhibition, receptor binding). For cytotoxicity profiling, use a panel of cell lines with varying genetic backgrounds to identify selectivity. Include positive controls (e.g., reference inhibitors) and validate results across triplicate runs. Normalize data to solvent-only controls to account for batch effects .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be systematically resolved?

Discrepancies often arise from differences in assay conditions or compound purity. Conduct a meta-analysis of published data to identify variables such as:

- Assay parameters : Incubation time, cell passage number, or buffer composition.

- Compound handling : Solubility in assay media (test via dynamic light scattering) and stability under experimental conditions (monitor via LC-MS over time) .

Use sensitivity analyses to quantify the impact of each variable and design follow-up experiments under harmonized protocols .

Q. What strategies are recommended for elucidating this compound’s mechanism of action when transcriptomic/proteomic data yield ambiguous pathways?

Adopt an integrative omics approach:

- Combine RNA-seq with phosphoproteomics to identify upstream regulators and downstream effectors.

- Validate hits using CRISPR-based gene knockout or siRNA silencing in relevant cell models.

- Apply pathway enrichment tools (e.g., DAVID, STRING) to prioritize networks with high connectivity scores. Cross-reference with chemical proteomics data to confirm direct target engagement .

Q. How should researchers design in vivo studies to assess this compound’s pharmacokinetics while addressing interspecies variability?

- Species selection : Use pharmacokinetic allometric scaling from rodents to non-rodents (e.g., rabbits, mini-pigs) to predict human clearance.

- Dosing regimen : Employ staggered administrations to assess linearity in AUC and Cmax.